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molecular formula C6H9FO3 B8468128 4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

4-Fluoro-3,3-dimethyl-2-oxobutanoic acid

Cat. No. B8468128
M. Wt: 148.13 g/mol
InChI Key: FJXDNPLETRLYOC-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

To a vigorous stirring mixture of 4-fluoro-3,3-dimethylbutan-2-one (4.1 g, 34.7 mmol) in water (50 mL) and NaOH (7 mL, 70.0 mmol) cooled in an ice-acetone bath was added portionwise potassium permanganate (9.87 g, 62.5 mmol). The inner temperature was controlled between −3 to 2° C. during the addition process. Upon the completion of the addition, the reaction mixture was stirred in the ice-acetone bath for 6 hrs and then allowed to warm up. EtOH (5 mL) was added and the reaction mixture was stirred for another 15 min. The reaction mixture was filtered and the solid was washed with water (˜80 mL). The filtration was acidified with 6 N HCl, and extracted with EtOAc. The combined extracts were washed with 1N HCl, sat. NaCl, dried (Na2SO4), filtered and concentrated to yield 4-fluoro-3,3-dimethyl-2-oxobutanoic acid (2.3 g).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.87 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4](=[O:6])[CH3:5].[OH-:9].[Na+].[Mn]([O-])(=O)(=O)=[O:12].[K+].CCO>O>[F:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4](=[O:6])[C:5]([OH:12])=[O:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
FCC(C(C)=O)(C)C
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.87 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for another 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-acetone bath
CUSTOM
Type
CUSTOM
Details
was controlled between −3 to 2° C. during the addition process
ADDITION
Type
ADDITION
Details
Upon the completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm up
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solid was washed with water (˜80 mL)
FILTRATION
Type
FILTRATION
Details
The filtration
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with 1N HCl, sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FCC(C(C(=O)O)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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